molecular formula C12H21N5O B349552 5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one CAS No. 942902-18-3

5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one

Cat. No. B349552
CAS RN: 942902-18-3
M. Wt: 251.33g/mol
InChI Key: DUQJBXLDQRFAFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a high molecular weight oligomeric hindered amine light stabilizer (HALS) and heat stabilizer . It is also known as Chimassorb 944 FDL .


Synthesis Analysis

The synthesis of this compound involves the catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP), both of which are indispensable raw materials of hindered amine light stabilizers . A series of promoter-modified CuCr/Al2O3 catalysts were prepared by co-precipitation method and evaluated by the above reaction .


Chemical Reactions Analysis

The compound acts as a hindered amine light stabilizer (HALS) . It offers high molecular weight, high resistance to extraction, and low volatility .


Physical And Chemical Properties Analysis

The compound is a high molecular weight oligomeric hindered amine light stabilizer (HALS) and heat stabilizer . It offers high resistance to extraction and low volatility .

Scientific Research Applications

  • Antimicrobial and Antimycobacterial Activity : Patel et al. (2012) synthesized a class of triazine analogues, including compounds related to "5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one," and tested their antimicrobial activity. These compounds showed potential as dual antimicrobial and antimycobacterial agents (Patel, Kumari, Rajani, & Chikhalia, 2012).

  • Synthesis and Pharmacological Evaluation : Bektaş et al. (2007) conducted a study involving the synthesis of 1,2,4-triazole derivatives, closely related to the compound . These derivatives were tested for their antimicrobial activities, indicating the potential pharmacological applications of similar triazine compounds (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

  • 5-HT2 Antagonist Activity : Watanabe et al. (1992) explored the antagonist activity of bicyclic triazol-3(2H)-one and triazine-2,4(3H)-dione derivatives, structurally similar to the compound , on 5-HT2 and alpha 1 receptors. This research highlights the potential of such compounds in developing 5-HT2 antagonists (Watanabe, Usui, Kobayashi, Yoshiwara, Shibano, Tanaka, Morishima, Yasuoka, & Kanao, 1992).

  • Reduction and Mannich Reaction in Triazol-3-one Derivatives : Fandaklı et al. (2012) studied the reduction and Mannich reaction of triazol-3-one derivatives, assessing their antimicrobial activity. This work provides insights into the chemical modifications and potential biomedical applications of triazin-3(2H)-one derivatives (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

  • Antimicrobial and Anti-inflammatory Activities : Al-Omar et al. (2010) synthesized novel triazole derivatives, including structures related to the target compound, and evaluated their antimicrobial and anti-inflammatory activities. This indicates the potential use of such compounds in treating bacterial infections and inflammation (Al-Omar, Al-Abdullah, Shehata, Habib, Ibrahim, & El-Emam, 2010).

Mechanism of Action

The compound works as a light stabilizer by absorbing and dissipating UV radiation, which would otherwise cause degradation of the material it is protecting .

properties

IUPAC Name

5-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]-2H-1,2,4-triazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O/c1-11(2)5-8(6-12(3,4)17-11)14-9-7-13-16-10(18)15-9/h7-8,17H,5-6H2,1-4H3,(H2,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUQJBXLDQRFAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2=NC(=O)NN=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one
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5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one
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5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one
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5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one
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5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one
Reactant of Route 6
5-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,2,4-triazin-3(2H)-one

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